

Molecular weight and formula of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Cat. No.: B160566

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An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate**, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines deduced physicochemical properties with established synthetic methodologies and contextual biological activities of closely related analogs.

Core Compound Properties

The fundamental properties of **Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate** have been deduced based on its constituent functional groups and data from its un-brominated parent compound, ethyl 5-phenyl-1,3-oxazole-4-carboxylate[1].

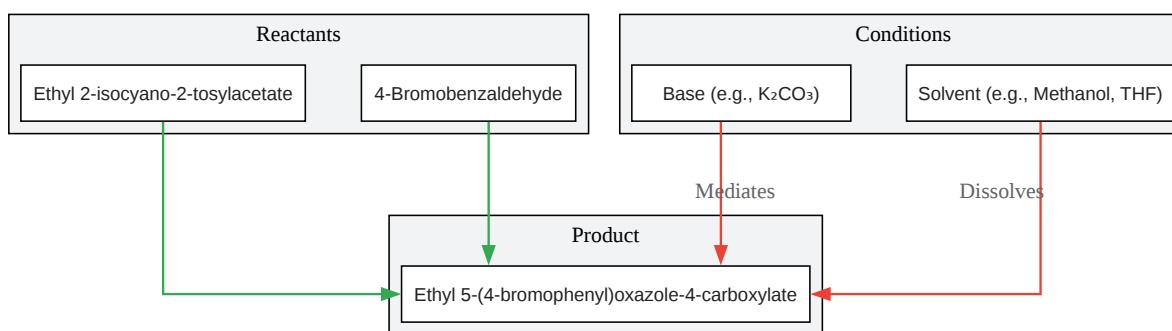
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ BrNO ₃	Deduced
Molecular Weight	297.12 g/mol	Calculated
Appearance	Solid (predicted)	Inferred
CAS Number	Not found in searched resources	-

Synthesis and Experimental Protocols

The synthesis of 5-substituted oxazoles is well-established in organic chemistry. The Van Leusen oxazole synthesis is a highly effective method for preparing such compounds from aldehydes and tosylmethyl isocyanide (TosMIC).^{[2][3][4][5]} This approach is a plausible and efficient route to obtain **Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate**.

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

The reaction proceeds by the base-mediated cycloaddition of ethyl 2-isocyano-2-tosylacetate (a derivative of TosMIC) with 4-bromobenzaldehyde.



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Caption: Proposed synthesis of the target compound via the Van Leusen reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis for related compounds.^[6]

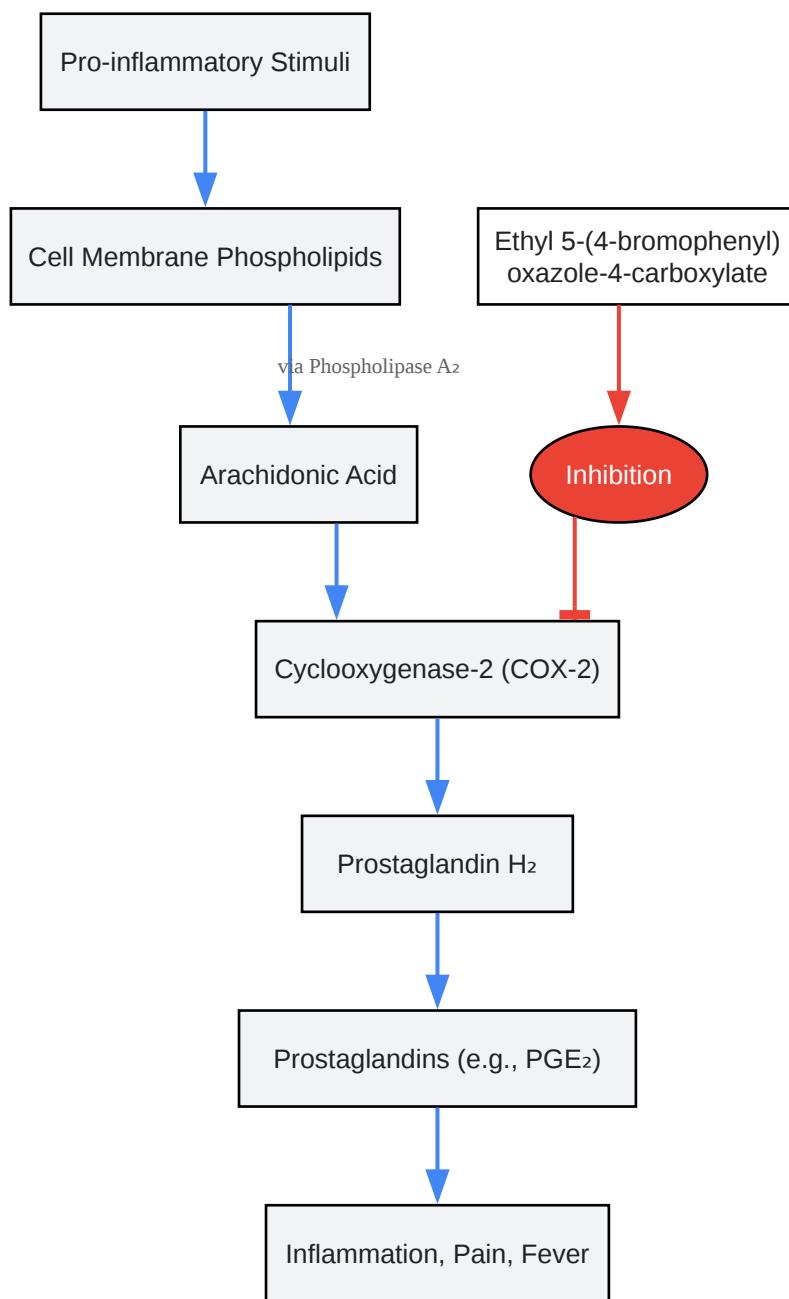
- Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol, add ethyl 2-isocyano-2-tosylacetate (1.1 eq).
- Base Addition: Add a base, such as potassium carbonate (K_2CO_3) (1.5 eq), to the mixture portion-wise while stirring at room temperature.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically stirred at room temperature for several hours or heated to reflux to increase the reaction rate.
- Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure **Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate**.

Biological Activity and Therapeutic Potential

While specific biological data for **Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate** is not readily available, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5-phenyloxazole have shown a wide range of activities, suggesting potential therapeutic applications for the target compound.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Many oxazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.^[7] Selective COX-2 inhibition is a key mechanism for modern non-steroidal anti-inflammatory drugs (NSAIDs).



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Caption: Potential mechanism of action via inhibition of the COX-2 pathway.

Other Potential Activities

- **Anticancer:** Various substituted oxazoles have demonstrated cytotoxic activity against a range of cancer cell lines.^{[8][9]} The specific substitution pattern on the phenyl ring is often crucial for potency.
- **Antimicrobial:** The oxazole nucleus is a component of some antifungal and antibacterial agents.^{[10][11][12]} Research in this area continues to explore new derivatives for their efficacy against resistant strains.

Conclusion

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a heterocyclic compound with significant potential for further investigation in drug discovery. While direct experimental data is sparse, its structural similarity to known bioactive molecules suggests that it may possess valuable anti-inflammatory, anticancer, or antimicrobial properties. The synthetic route via the Van Leusen reaction provides a reliable method for its preparation, enabling further study of its chemical and biological characteristics. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related oxazole derivatives.

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